molecular formula C9H17NO2S B2813785 9-Thia-1-azaspiro[5.5]undecane 9,9-dioxide CAS No. 1888919-42-3

9-Thia-1-azaspiro[5.5]undecane 9,9-dioxide

Cat. No. B2813785
CAS RN: 1888919-42-3
M. Wt: 203.3
InChI Key: UJAXYXSQCABODG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of spiro[5.5]undecane derivatives, including those with S and O containing heterocycles, has been reported . The synthesis involves the use of 4-Bromo-4-formyltetrahydrothiopyrans, which are alkylated with ethyl bromoacetate and ethyl acrylate to give di- and monosubstituted derivatives .


Molecular Structure Analysis

The InChI code for 9-Thia-1-azaspiro[5.5]undecane 9,9-dioxide is 1S/C9H17NO2S/c11-13(12)7-4-9(5-8-13)3-1-2-6-10-9/h10H,1-8H2 . This indicates the presence of a sulfur atom (S), a nitrogen atom (N), two oxygen atoms (O), and a carbon backbone ©.


Physical And Chemical Properties Analysis

9-Thia-1-azaspiro[5.5]undecane 9,9-dioxide is an oil at room temperature . It has a molecular weight of 203.3.

Scientific Research Applications

Synthesis and Characterization
9-Thia-1-azaspiro[5.5]undecane 9,9-dioxide is a compound involved in the synthesis of various sulfur-containing heterocycles, including spiropyrimidinetriones and thioxopyrimidinediones. Researchers have developed methods to synthesize novel sulfur-containing spiro compounds, such as 7,11-diaryl-9-thia-2,4-diazaspiro[5.5]undecane-1,3,5-trione 9,9-dioxides. These compounds have been characterized using techniques like IR and 1H NMR spectral data, highlighting their potential utility in the chemical synthesis of complex molecules (Reddy, Babu, & Padmavathi, 2001); (Reddy, Padmavathi, Seenaiah, & Padmaja, 1993).

Chiral Syntheses
The compound has also been used in chiral syntheses, such as the production of (R)-spirobi-1,4-dioxan and related compounds from D-fructose, demonstrating the versatility of 9-Thia-1-azaspiro[5.5]undecane 9,9-dioxide in synthesizing spiro compounds with defined chirality at the spiro-ring junction (Chan, Hough, & Richardson, 1982).

Bioactivity and Synthesis
Further research into 1,9-diazaspiro[5.5]undecane-containing compounds, closely related to 9-Thia-1-azaspiro[5.5]undecane 9,9-dioxide, has explored their biological activity and synthesis. These compounds have shown potential for treating various disorders, including obesity, pain, and cardiovascular diseases, indicating the biological significance of the spiro compound structure (Blanco‐Ania, Heus, & Rutjes, 2017).

Antimicrobial Activity
Spiro compounds derived from 9-Thia-1-azaspiro[5.5]undecane 9,9-dioxide have also been investigated for their antimicrobial properties. For instance, exploration of spirocyclic derivatives of ciprofloxacin has shown that these compounds possess distinct activity against specific bacterial strains, contributing to the development of new antibacterial agents (Lukin et al., 2022).

Catalysis and Green Chemistry
The compound has found applications in green chemistry, facilitating the synthesis of nitrogen-containing spiro heterocycles through catalyst-free methods, showcasing an environmentally friendly approach to chemical synthesis (Aggarwal, Vij, & Khurana, 2014).

properties

IUPAC Name

9λ6-thia-1-azaspiro[5.5]undecane 9,9-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2S/c11-13(12)7-4-9(5-8-13)3-1-2-6-10-9/h10H,1-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJAXYXSQCABODG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC2(C1)CCS(=O)(=O)CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Thia-1-azaspiro[5.5]undecane 9,9-dioxide

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